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Compound of Interest

Compound Name: 4-Methylazocan-4-ol

Cat. No.: B15227202

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric synthesis of the chiral
tertiary alcohol, 4-methylazocan-4-ol. The synthetic strategy involves a multi-step sequence
commencing with the formation of an N-protected azocan-4-one precursor via ring-closing
metathesis (RCM), followed by a highly enantioselective asymmetric methylation of the ketone
functionality. This application note includes comprehensive experimental procedures, data
tables summarizing key quantitative metrics, and visualizations of the synthetic workflow and
the stereochemical model of the key transformation to guide researchers in the successful
synthesis of this chiral building block.

Introduction

Chiral cyclic amines and their derivatives are pivotal structural motifs in a vast array of
pharmaceuticals and biologically active compounds. The azocane (eight-membered cyclic
amine) scaffold, in particular, presents unique conformational properties that are of increasing
interest in drug discovery. The introduction of a chiral quaternary stereocenter, such as in 4-
methylazocan-4-ol, offers a three-dimensional diversity that can significantly influence
biological activity. This document outlines a robust and reproducible methodology for the
asymmetric synthesis of 4-methylazocan-4-ol, providing a valuable tool for medicinal chemists
and synthetic organic chemists.

Overall Synthetic Strategy
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The proposed synthetic route is a four-step process starting from commercially available N-
Cbz-protected 5-amino-1-pentanol. The key steps are:

Double allylation of the starting amino alcohol to introduce the necessary terminal alkenes
for cyclization.

Ring-closing metathesis (RCM) to construct the eight-membered azocane ring.

Oxidative cleavage of the resulting double bond to yield the N-Cbz-azocan-4-one precursor.

Asymmetric methylation of the ketone to install the chiral tertiary alcohol moiety.

Deprotection of the carbobenzyloxy (Cbz) group to afford the final product.

Visualized Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:
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Caption: Overall synthetic workflow for 4-methylazocan-4-ol.

Detailed Experimental Protocols
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Step 1: Synthesis of N,N-diallyl-N-(5-
hydroxypentyl)benzyloxycarboxamide

e Materials: N-Cbz-5-amino-1-pentanol, Sodium Hydride (60% dispersion in mineral oil), Allyl

bromide, Anhydrous Tetrahydrofuran (THF), Saturated agueous Ammonium Chloride
(NHA4CI).

e Procedure:

o To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C under an
argon atmosphere, add a solution of N-Cbz-5-amino-1-pentanol (1.0 eq.) in anhydrous
THF dropwise.

o Allow the mixture to warm to room temperature and stir for 1 hour.
o Cool the reaction mixture back to 0 °C and add allyl bromide (2.5 eq.) dropwise.

o Allow the reaction to warm to room temperature and stir for 16 hours.

o Carefully quench the reaction by the slow addition of saturated aqueous NH4CI solution.

o Extract the mixture with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the
diallylated intermediate.

Step 2: Synthesis of N-Cbz-1,2,3,6,7,8-hexahydroazocine

o Materials: Diallylated intermediate from Step 1, Grubbs' Second Generation Catalyst,
Anhydrous Dichloromethane (DCM).

e Procedure:

o Dissolve the diallylated intermediate (1.0 eq.) in anhydrous DCM to a concentration of
0.01 M.
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o Bubble argon through the solution for 20 minutes to degas.

o Add Grubbs' Second Generation Catalyst (5 mol%) to the solution under an argon
atmosphere.

o Reflux the reaction mixture for 12 hours under argon.
o Cool the reaction to room temperature and concentrate under reduced pressure.

o Purify the residue by flash column chromatography on silica gel to yield the RCM product.

Step 3: Synthesis of N-Cbz-azocan-4-one

o Materials: RCM product from Step 2, Dichloromethane (DCM), Methanol (MeOH), Ozone,
Dimethyl Sulfide (DMS).

e Procedure:

Dissolve the RCM product (1.0 eq.) in a 3:1 mixture of DCM and MeOH and cool to -78
°C.

[e]

o Bubble ozone through the solution until a persistent blue color is observed.
o Purge the solution with argon for 15 minutes to remove excess ozone.

o Add dimethyl sulfide (5.0 eq.) and allow the reaction to warm to room temperature and stir
for 16 hours.

o Concentrate the reaction mixture under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-
azocan-4-one.

Step 4: Asymmetric Synthesis of N-Cbz-4-methylazocan-
4-ol

o Materials: N-Cbz-azocan-4-one, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-
cyclohexanediamino-cobalt(ll) (Jacobsen's catalyst), Methylmagnesium bromide (3.0 M in
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diethyl ether), Anhydrous Toluene.

e Procedure:

o To a solution of N-Cbz-azocan-4-one (1.0 eq.) and Jacobsen's catalyst (5 mol%) in
anhydrous toluene at -78 °C under an argon atmosphere, add methylmagnesium bromide
(1.5 eq.) dropwise.

o Stir the reaction mixture at -78 °C for 6 hours.
o Quench the reaction by the addition of saturated aqueous NH4CI solution.
o Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel. The enantiomeric
excess can be determined by chiral HPLC analysis.

Step 5: Synthesis of 4-Methylazocan-4-ol

e Materials: N-Cbz-4-methylazocan-4-ol, Palladium on Carbon (10 wt%), Methanol (MeOH),
Hydrogen gas.

e Procedure:

o To a solution of N-Cbz-4-methylazocan-4-ol (1.0 eq.) in methanol, add 10% Pd/C (10
mol% Pd).

o Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12
hours.

o Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

o Concentrate the filtrate under reduced pressure to yield the final product, 4-
methylazocan-4-ol.
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Stereochemical Model for Asymmetric Methylation

The enantioselectivity of the methylation step is proposed to be controlled by the chiral Schiff
base ligand complexing with the Grignard reagent, creating a chiral environment around the
ketone. The substrate approaches the chiral complex in a way that minimizes steric hindrance,
leading to the preferential formation of one enantiomer.

Proposed Transition State
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Caption: Stereochemical model of the asymmetric methylation.

Quantitative Data Summary

The following tables summarize the expected yields and stereoselectivities for the key
transformations based on literature precedents for similar reactions.

Table 1: Reaction Yields
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Step Reaction Product Expected Yield (%)
N,N-diallyl-N-(5-
1 Double Allylation hydroxypentyl)benzylo  85-95

xycarboxamide

Ring-Closing N-Cbz-1,2,3,6,7,8-

2 _ _ 70-85
Metathesis hexahydroazocine

3 Oxidative Cleavage N-Cbz-azocan-4-one 75-90
Asymmetric N-Cbz-4-

4 _ 80-95
Methylation methylazocan-4-ol

5 Deprotection 4-Methylazocan-4-ol >95

Table 2: Stereoselectivity of Asymmetric Methylation

] Enantiomeric
Substrate Chiral Catalyst Product
Excess (ee, %)

(R)- or (S)-N-Cbz-4-
N-Cbz-azocan-4-one Jacobsen's Catalyst 90-98
methylazocan-4-ol

Note: The absolute configuration of the major enantiomer depends on the chirality of the ligand
used.

Conclusion

This application note provides a comprehensive and detailed guide for the asymmetric
synthesis of 4-methylazocan-4-ol. The described protocols are based on established and
reliable chemical transformations, offering a clear pathway to this valuable chiral building block.
The provided data and visualizations are intended to facilitate the successful implementation of
this synthesis in a research and development setting. Researchers are encouraged to optimize
reaction conditions as needed for their specific applications.

 To cite this document: BenchChem. [Application Notes and Protocols: Asymmetric Synthesis
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[https://www.benchchem.com/product/b15227202#asymmetric-synthesis-of-chiral-4-
methylazocan-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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